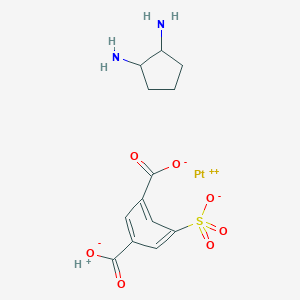
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate
Description
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is a coordination compound that involves platinum as the central metal atom coordinated with 1,3-benzenedicarboxylic acid and a sulfonate group
Properties
CAS No. |
108812-35-7 |
|---|---|
Molecular Formula |
C13H16N2O7PtS |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI Key |
YHKHVSWLLPLAOV-UHFFFAOYSA-L |
SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Canonical SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Synonyms |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex typically involves the reaction of 1,3-benzenedicarboxylic acid with a platinum salt in the presence of a sulfonating agent. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as crystallization, filtration, and drying to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The platinum center can be reduced to lower oxidation states.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ligands such as ammonia, phosphines, or other carboxylates.
Major Products Formed
Oxidation products: Higher oxidation state platinum complexes.
Reduction products: Lower oxidation state platinum complexes.
Substitution products: New platinum complexes with different ligands.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to the cytotoxic effects of platinum complexes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex involves:
Coordination with target molecules: The platinum center can coordinate with various biological molecules, such as DNA or proteins.
Disruption of cellular processes: The coordination can lead to the disruption of essential cellular processes, such as DNA replication or protein function.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by interfering with their cellular machinery.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its sulfonate group may enhance its solubility and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


